CAY10746

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

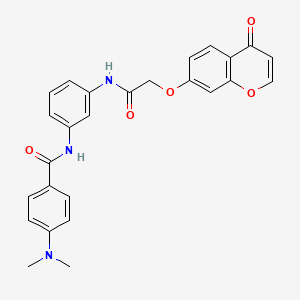

4-(dimethylamino)-N-[3-[[2-(4-oxochromen-7-yl)oxyacetyl]amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-15H,16H2,1-2H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDUQVQWLHVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC4=C(C=C3)C(=O)C=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Tangle: A Technical Guide to the Mechanism of Action of CAY10746

For Immediate Release

A Deep Dive into the Core Functionality of CAY10746 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of this compound, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This compound has demonstrated significant potential in preclinical models, particularly in the context of diabetic retinopathy. This document outlines the core signaling pathways modulated by this compound, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

This compound exerts its biological effects primarily through the competitive inhibition of ROCK1 and ROCK2, two serine/threonine kinases that are key effectors of the small GTPase RhoA. The Rho/ROCK pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression.

Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK, initiating a signaling cascade that culminates in the phosphorylation of multiple downstream substrates. A primary target of ROCK is the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain (MLC) phosphatase. This inhibition leads to an increase in the phosphorylation of MLC, which in turn promotes actin-myosin contractility, stress fiber formation, and focal adhesion assembly.

This compound, by binding to the ATP-binding pocket of ROCK1 and ROCK2, prevents the phosphorylation of MYPT1 and other downstream targets, effectively blocking the signaling cascade. This leads to a reduction in cellular contractility, disassembly of stress fibers, and inhibition of cell migration.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against ROCK Kinases

| Target | IC50 (nM) |

| ROCK1 | 14[1][2][3] |

| ROCK2 | 3[1][2][3] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| LIMK2 | 46[1] |

| PKG1α | 517[1] |

| PKG1β | 660[1] |

| Aurora A | 1,072[1] |

| Aurora B | 1,239[1] |

| PKA | >10,000[1] |

| 387 other kinases | >10,000[1] |

Table 3: Cellular Activity of this compound

| Cell Line/Model | Assay | Concentration | Observed Effect |

| SH-SY5Y cells | MYPT1 Phosphorylation | 0.1-10 µM | Inhibition of ROCK kinase activity.[1][2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Migration | 1 µM | Inhibition of cell migration.[1][2] |

| Mouse Retinal Neurons (in vitro diabetic retinopathy model) | Apoptosis and Oxidative Stress | 1 µM | Protection from high glucose-induced apoptosis and oxidative stress.[1][2] |

| Mouse Retinal Explants | Vessel Regression | 1 µM | Promotion of high glucose-induced vessel regression.[1] |

Signaling Pathway and Experimental Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

References

CAY10746: A Technical Guide to a Selective ROCK Inhibitor in Diabetic Retinopathy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It has emerged as a valuable tool in preclinical research, particularly in the investigation of diabetic retinopathy (DR), a leading cause of blindness in adults. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in key experimental models of DR. All data and protocols are derived from the primary research publication by Zhao et al. (2019) in the Journal of Medicinal Chemistry, where this compound is referred to as compound 12j .

Core Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of ROCK1 and ROCK2, with a significantly higher affinity for ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes implicated in the pathogenesis of diabetic retinopathy, including endothelial cell migration, vascular permeability, and inflammation. In the context of DR, high glucose levels lead to the activation of the Rho/ROCK pathway, contributing to retinal vascular dysfunction. By inhibiting ROCK, this compound helps to mitigate these pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 12j) from in vitro and ex vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) |

| ROCK1 | 14 |

| ROCK2 | 3 |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Effects of this compound on Cellular Processes in Diabetic Retinopathy Models

| Experimental Model | Parameter Measured | This compound Concentration | Observed Effect |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Migration | 1 µM | Significant inhibition of migration |

| High-Glucose-Treated Retinal Explants | Retinal Ganglion Cell (RGC) Apoptosis | 1 µM | Significant protection against apoptosis |

| High-Glucose-Treated Retinal Explants | Müller Cell Proliferation | 1 µM | Suppression of improper proliferation |

| High-Glucose-Treated Retinal Explants | Vascular Regression | 1 µM | Promotion of vascular regression |

Signaling Pathway

The diagram below illustrates the role of the Rho/ROCK signaling pathway in diabetic retinopathy and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ROCK Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against ROCK1 and ROCK2 kinases.

Methodology:

-

Recombinant human ROCK1 and ROCK2 were used.

-

The kinase activity was measured using a radiometric assay with [γ-³²P]ATP.

-

This compound was serially diluted and pre-incubated with the kinases.

-

The kinase reaction was initiated by the addition of the peptide substrate and [γ-³²P]ATP.

-

After incubation, the reaction was stopped, and the radioactivity incorporated into the substrate was measured using a scintillation counter.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Endothelial Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound on the migration of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

HUVECs were seeded in 6-well plates and grown to confluence.

-

A sterile 200 µL pipette tip was used to create a linear scratch ("wound") in the cell monolayer.

-

The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.

-

The cells were then incubated in a medium containing either vehicle control or 1 µM this compound.

-

Images of the wound area were captured at 0 and 24 hours.

-

The rate of cell migration was quantified by measuring the change in the wound area over time.

Retinal Explant Culture and High-Glucose Treatment

Objective: To evaluate the protective effects of this compound in an ex vivo model of diabetic retinopathy.

Methodology:

-

Retinas were dissected from C57BL/6J mice at postnatal day 3.

-

The retinas were cultured on sterile filter membranes in a culture medium.

-

The explants were divided into three groups:

-

Normal Glucose (NG): 5.5 mM glucose

-

High Glucose (HG): 30 mM glucose

-

High Glucose + this compound (HG + this compound): 30 mM glucose + 1 µM this compound

-

-

The explants were cultured for 7 days.

-

Following culture, the retinas were fixed and processed for immunohistochemical analysis.

Immunohistochemistry and Analysis of Retinal Explants

Objective: To visualize and quantify apoptosis, Müller cell proliferation, and vascular changes in retinal explants.

Methodology:

-

Fixed retinal explants were permeabilized and blocked.

-

The explants were incubated with primary antibodies against:

-

Cleaved Caspase-3 (for apoptosis)

-

Glutamine Synthetase (GS, for Müller cells)

-

Isolectin B4 (IB4, for blood vessels)

-

-

After washing, the explants were incubated with fluorescently labeled secondary antibodies.

-

The retinas were flat-mounted, and images were acquired using a confocal microscope.

-

Quantitative analysis was performed to determine the number of apoptotic cells, the area of Müller cell proliferation, and the density of the vascular network.

Experimental Workflow Diagram

The following diagram outlines the workflow for the ex vivo retinal explant experiments.

Conclusion

This compound is a highly selective and potent ROCK inhibitor that has demonstrated significant therapeutic potential in preclinical models of diabetic retinopathy.[1][2] Its ability to protect retinal neurons, suppress aberrant cell proliferation, and promote vascular normalization underscores the promise of ROCK inhibition as a therapeutic strategy for this debilitating disease. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their own investigations into diabetic retinopathy and other ROCK-associated pathologies.

References

CAY10746: A Technical Guide to ROCK1 vs. ROCK2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of CAY10746, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The document provides a comprehensive overview of its inhibitory activity against ROCK1 and ROCK2, detailed experimental protocols for assessing its potency, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

This compound demonstrates potent inhibition of both ROCK1 and ROCK2 isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, indicating a slight preference for ROCK2.

| Target | IC50 (nM) |

| ROCK1 | 14 |

| ROCK2 | 3 |

Data sourced from Zhao, L., et al. (2019).[1]

Signaling Pathway

The diagram below illustrates the canonical ROCK signaling pathway. Rho GTPases (like RhoA) are activated by upstream signals, leading to the activation of ROCK1 and ROCK2. These kinases then phosphorylate a variety of downstream substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which are pivotal in regulating cellular processes like smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation. This compound exerts its effects by inhibiting the kinase activity of both ROCK1 and ROCK2.

Caption: The ROCK signaling pathway, illustrating the activation cascade and points of inhibition by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the general procedure for determining the IC50 values of this compound against ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., Long S6K peptide)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the ROCK1 and ROCK2 enzymes and the substrate in kinase buffer to their optimal concentrations.

-

Assay Reaction:

-

Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of the enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining the ROCK1 vs. ROCK2 selectivity of an inhibitor like this compound.

Caption: A flowchart outlining the key steps in determining the IC50 and selectivity of a kinase inhibitor.

References

CAY10746: A Technical Guide to its Signaling Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and detailed protocols for key experimental procedures used to characterize its activity.

Core Mechanism: Inhibition of the Rho/ROCK Signaling Pathway

This compound exerts its biological effects by targeting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway is a central regulator of cell morphology, motility, and contraction through its influence on the actin cytoskeleton.

Under normal physiological conditions, RhoA, in its active GTP-bound state, binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, phosphorylates multiple downstream substrates, leading to increased actin-myosin contractility and stress fiber formation. This compound, by inhibiting ROCK, prevents these downstream phosphorylation events, leading to cytoskeletal relaxation and a cascade of cellular effects.

Key Downstream Effectors of ROCK Modulated by this compound:

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits MLCP activity. This leads to an increase in the phosphorylation of myosin light chain (MLC) and subsequent cell contraction. This compound prevents the ROCK-mediated inhibition of MLCP, thus promoting MLC dephosphorylation and cellular relaxation.

-

LIM Kinase (LIMK): ROCK activates LIMK by phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments. Inhibition of ROCK by this compound leads to the activation of cofilin and subsequent actin filament disassembly.

-

Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK phosphorylation of ERM proteins is crucial for their activation and function in maintaining cell shape and adhesion. This compound can modulate these processes by preventing ERM phosphorylation.

Quantitative Data

The inhibitory activity of this compound against various kinases has been quantified, highlighting its potency and selectivity for ROCK isoforms.

| Target | IC50 (nM) | Reference |

| ROCK1 | 14 | |

| ROCK2 | 3 | |

| LIMK2 | 46 | |

| Aurora A | 1,072 | |

| Aurora B | 1,239 | |

| PKG1α | 517 | |

| PKG1β | 660 | |

| PKA | >10,000 |

Signaling Pathway Diagram

Caption: this compound inhibits ROCK, preventing downstream phosphorylation and cytoskeletal contraction.

Experimental Protocols

Biochemical Kinase Assay for ROCK Inhibition

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against ROCK kinases.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Kinase substrate (e.g., MYPT1 or a synthetic peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound at various concentrations

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the ROCK enzyme, the kinase substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Western Blot for MYPT1 Phosphorylation

This protocol details the detection of phosphorylated MYPT1 in cell lysates treated with this compound.

Materials:

-

Cell line (e.g., SH-SY5Y)

-

This compound

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-MYPT1, anti-total-MYPT1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MYPT1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total MYPT1 for normalization.

Cell Migration (Scratch) Assay

This protocol outlines a method to assess the effect of this compound on cell migration.

Materials:

-

Adherent cell line (e.g., HUVECs)

-

Culture medium

-

This compound

-

Pipette tips or a cell scraper

-

Microscope with a camera

Procedure:

-

Seed cells in a culture plate and grow them to a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Add fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure.

Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

Materials:

-

Cell line

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound or a vehicle control for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Experimental Workflow Diagram

Caption: A typical workflow for characterizing the in vitro and cellular effects of this compound.

CAY10746: A Technical Guide to a Novel ROCK Inhibitor for Diabetic Retinopathy

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10746, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a promising therapeutic candidate for the treatment of diabetic retinopathy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a detailed summary of its in vitro and ex vivo efficacy, kinase selectivity, and the underlying signaling pathways. Experimental protocols for key assays are outlined, and all available quantitative data are presented in a structured format for clarity and comparison.

Introduction: The Role of ROCK Inhibition in Diabetic Retinopathy

Diabetic retinopathy is a leading cause of blindness in working-age adults and is characterized by progressive damage to the blood vessels of the retina. The pathophysiology of diabetic retinopathy is complex, involving hyperglycemia-induced oxidative stress, inflammation, and vascular dysfunction. The Rho/ROCK signaling pathway has been identified as a key mediator in these processes.[1]

The Rho family of small GTPases and their downstream effectors, the ROCKs (ROCK1 and ROCK2), are crucial regulators of cell shape, motility, and contraction.[2] In the context of diabetic retinopathy, overactivation of the Rho/ROCK pathway contributes to:

-

Endothelial Dysfunction: Increased vascular permeability and breakdown of the blood-retinal barrier.

-

Pericyte Loss: Destabilization of retinal capillaries.

-

Neurodegeneration: Apoptosis of retinal neurons.

-

Fibrosis and Neovascularization: Pathological remodeling of the retinal tissue.

Inhibition of ROCK has therefore become an attractive therapeutic strategy to address the multifaceted nature of diabetic retinopathy. This compound was developed as a selective inhibitor of ROCK to target these pathological processes.

Discovery and Development of this compound

This compound, also referred to as compound 12j in its discovery publication, was identified through a structure-activity relationship (SAR) study of 4H-chromen-4-one derivatives.[3][4] The research, led by Zhao et al. and published in the Journal of Medicinal Chemistry in 2019, aimed to develop novel and selective ROCK inhibitors with potential for the treatment of diabetic retinopathy.[3][4]

The development process involved the synthesis and screening of a series of compounds to optimize their inhibitory activity against ROCK1 and ROCK2 while maintaining selectivity over other kinases. Compound 12j (this compound) emerged as the lead candidate due to its potent and selective inhibition of both ROCK isoforms and its promising activity in ex vivo models of diabetic retinopathy.[3]

Mechanism of Action: The Rho/ROCK Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in a wide range of cellular processes.

A simplified diagram of the Rho/ROCK signaling pathway and the point of intervention by this compound is presented below:

Figure 1: Simplified Rho/ROCK Signaling Pathway. this compound inhibits ROCK1 and ROCK2, preventing downstream signaling that leads to actomyosin contraction and actin stress fiber formation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from the available literature.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) | Reference |

| ROCK1 | 14 | [3] |

| ROCK2 | 3 | [3] |

Table 2: Kinase Selectivity Profile of this compound

This compound was profiled against a panel of 387 kinases and showed high selectivity for ROCK1 and ROCK2.[3]

| Kinase | % Inhibition at 1 µM |

| ROCK1 | >90% |

| ROCK2 | >90% |

| Other 385 kinases | <10% (for the majority) |

Note: Detailed kinase selectivity data can be found in the supplementary information of the primary publication by Zhao et al. (2019).

Table 3: In Vitro and Ex Vivo Efficacy of this compound

| Assay | Cell Type / Model | Treatment Conditions | Key Finding | Reference |

| MYPT1 Phosphorylation | SH-SY5Y cells | 0.1, 1, 10 µM this compound | Dose-dependent inhibition of p-MYPT1 | [3] |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM this compound | Significant inhibition of cell migration | [3] |

| Neuronal Apoptosis | High glucose-treated mouse retinal explants | 1 µM this compound for 5 days | Protection against high glucose-induced apoptosis | [3] |

| Müller Cell Proliferation | High glucose-treated mouse retinal explants | 1 µM this compound for 5 days | Suppression of improper Müller cell proliferation | [3] |

| Vascular Regression | High glucose-treated mouse retinal explants | 1 µM this compound for 5 days | Promotion of vascular vessel regression | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound.

ROCK Kinase Activity Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against ROCK1 and ROCK2.

Figure 2: Workflow for ROCK Kinase Activity Assay. This diagram illustrates the key steps in determining the inhibitory potency of this compound.

Protocol:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and DTT.

-

Substrate: Use a recombinant protein substrate for ROCK, such as MYPT1.

-

ATP Solution: Prepare a stock solution of ATP.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

-

Kinase Reaction:

-

In a 96-well plate, add the ROCK enzyme (ROCK1 or ROCK2), the substrate, and the diluted this compound or vehicle control.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based ADP detection assay.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Endothelial Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on the migratory capacity of endothelial cells.

Protocol:

-

Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate until a confluent monolayer is formed.

-

-

Wound Creation:

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

-

Treatment:

-

Wash the wells with PBS to remove dislodged cells.

-

Add fresh culture medium containing this compound (e.g., 1 µM) or vehicle control.

-

-

Image Acquisition:

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, and 36 hours) using a microscope.

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time and compare the migration rate between treated and control groups.

-

Western Blot for MYPT1 Phosphorylation

This method is used to determine the level of ROCK activity in cells by measuring the phosphorylation of its direct substrate, MYPT1.

Protocol:

-

Cell Lysis:

-

Treat cells (e.g., SH-SY5Y) with different concentrations of this compound.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (p-MYPT1).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody for total MYPT1 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the p-MYPT1 signal to the total MYPT1 signal.

-

Retinal Explant Culture

This ex vivo model is used to study the effects of this compound in a more physiologically relevant setting that retains the cellular architecture of the retina.

Protocol:

-

Retina Dissection:

-

Euthanize mice and enucleate the eyes.

-

Dissect the retinas in a sterile environment.

-

-

Explant Culture:

-

Place the retinas on a culture membrane insert in a 6-well plate.

-

Culture the explants in a defined medium.

-

-

High Glucose Treatment:

-

To mimic diabetic conditions, culture the explants in a medium with a high glucose concentration (e.g., 30 mM).

-

Treat the explants with this compound (e.g., 1 µM) or vehicle control.

-

-

Assays:

-

After the desired culture period (e.g., 5 days), the retinal explants can be processed for various analyses, including:

-

Immunohistochemistry: To visualize and quantify markers of apoptosis (e.g., TUNEL), glial activation (e.g., GFAP), and vascular changes (e.g., isolectin B4).

-

Western Blotting: To analyze protein expression levels.

-

RT-qPCR: To measure gene expression changes.

-

-

Preclinical Development and Future Directions

The preclinical data for this compound demonstrate its potential as a therapeutic agent for diabetic retinopathy. Its high potency and selectivity for ROCK, coupled with its efficacy in ex vivo models, provide a strong rationale for further development.

As of the latest available information, this compound has not been reported to have entered clinical trials. The development of ROCK inhibitors for ophthalmic indications is an active area of research, with some ROCK inhibitors already approved for glaucoma.[5][6]

Future studies on this compound will likely focus on:

-

In vivo efficacy: Evaluating the therapeutic effects of this compound in animal models of diabetic retinopathy.

-

Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

-

Formulation development: Optimizing a formulation for ocular delivery, such as eye drops or intravitreal injections.

Conclusion

This compound is a novel and highly selective ROCK inhibitor that has shown significant promise in preclinical studies for the treatment of diabetic retinopathy. Its ability to protect retinal neurons, inhibit pathological cell migration and proliferation, and promote vascular regression in a high-glucose environment highlights its potential to address multiple facets of this complex disease. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in advancing this compound or other ROCK inhibitors as a new therapeutic modality for diabetic retinopathy.

References

- 1. researchgate.net [researchgate.net]

- 2. Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. ROCK inhibitors in ophthalmology: A critical review of the existing clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of CAY10746: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10746 has emerged as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their investigation and potential application of this compound.

Core Mechanism of Action: Selective ROCK Inhibition

This compound functions as a selective inhibitor of both ROCK isoforms, ROCK I and ROCK II.[1][2] The compound exhibits high potency, with IC50 values in the nanomolar range, indicating strong inhibitory activity against these kinases.[1][2]

Quantitative Inhibition Data

The inhibitory potency of this compound against ROCK I and ROCK II has been quantified as follows:

| Target | IC50 (nM) |

| ROCK I | 14 |

| ROCK II | 3 |

Table 1: IC50 values of this compound for ROCK I and ROCK II.[1]

Kinase Selectivity Profile

A key aspect of a kinase inhibitor's utility is its selectivity. This compound has been profiled against a large panel of 394 human kinases and has demonstrated a high degree of selectivity for the ROCK kinases.

| Kinase | IC50 (nM) |

| ROCK I | 14 |

| ROCK II | 3 |

| LIMK2 | 46 |

| PKG1α | 517 |

| PKG1β | 660 |

| Aurora A | 1,072 |

| Aurora B | 1,239 |

| PKA | >10,000 |

| 387 Other Kinases | >10,000 |

Table 2: Kinase selectivity profile of this compound. The compound shows significant selectivity for ROCK kinases over a broad panel of other kinases.

The ROCK Signaling Pathway and this compound Intervention

The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to various cellular responses. This compound exerts its effects by directly inhibiting the kinase activity of ROCK.

Biological Activities and Experimental Evidence

This compound has demonstrated significant biological activity in several in vitro and ex vivo models, particularly in contexts relevant to diabetic retinopathy.

Inhibition of ROCK Kinase Activity in a Cellular Context

This compound has been shown to inhibit ROCK kinase activity within cells in a dose- and time-dependent manner.[2]

Experimental Workflow:

Inhibition of Endothelial Cell Migration

The migration of endothelial cells is a key process in angiogenesis. This compound has been shown to inhibit this process.[2]

| Concentration of this compound | Time (h) | Effect on Endothelial Cell Migration |

| 1 µM | 24, 36 | Inhibition of migration |

Table 3: Effect of this compound on endothelial cell migration in vitro.[2]

Protection of Retinal Neurons from High Glucose-Induced Apoptosis

In an ex vivo model of diabetic retinopathy, this compound demonstrated a protective effect on retinal neurons.[1][2]

| Concentration of this compound | Duration | Effect on Retinal Neurons in High Glucose |

| 1 µM | 5 days | Protection from oxidative stress and apoptosis-mediated cell death |

Table 4: Neuroprotective effects of this compound in a retinal explant model.[1][2]

Suppression of Müller Cell Proliferation and Promotion of Vascular Regression

This compound has also been observed to modulate the behavior of other retinal cells in a high-glucose environment.[1][2]

| Concentration of this compound | Duration | Effect on Retinal Explants in High Glucose |

| 1 µM | 5 days | Suppression of improper Müller cell proliferation and promotion of vascular vessel regression |

Table 5: Effects of this compound on Müller cells and retinal vasculature in an ex vivo model.[1][2]

Detailed Experimental Protocols

The following are representative protocols for assays used to characterize the biological activity of this compound. These are based on standard methodologies and the specific applications reported for this compound.

ROCK Kinase Inhibition Assay (Cell-Based)

This protocol describes a method to assess the inhibition of ROCK kinase activity in a cellular context by measuring the phosphorylation of a downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).

-

Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different durations (e.g., 0.25, 1, 2, 4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated MYPT1 (p-MYPT1) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total MYPT1 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-MYPT1 and total MYPT1. Calculate the ratio of p-MYPT1 to total MYPT1 for each condition and normalize to the vehicle control to determine the extent of inhibition.

Endothelial Cell Migration Assay (Scratch Wound Healing Assay)

This assay measures the ability of a compound to inhibit the migration of endothelial cells into a cell-free area.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing this compound (e.g., 1 µM) or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 36 hours).

-

Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area. A decrease in wound closure in the presence of this compound indicates inhibition of cell migration.

Retinal Neuron Apoptosis Assay (TUNEL Assay on Retinal Explants)

This protocol describes the detection of apoptosis in retinal neurons within an ex vivo retinal explant model.

-

Retinal Explant Culture: Prepare retinal explants from mice and culture them in a high-glucose medium to mimic diabetic conditions.

-

Treatment: Treat the retinal explants with this compound (e.g., 1 µM) or vehicle control for a specified period (e.g., 5 days).

-

Fixation and Sectioning: Fix the retinal explants in 4% paraformaldehyde, embed in an appropriate medium (e.g., paraffin or OCT), and prepare thin sections.

-

TUNEL Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on the retinal sections according to the manufacturer's protocol. This method labels the fragmented DNA characteristic of apoptotic cells.

-

Counterstaining: Counterstain the sections with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.

-

Microscopy and Analysis: Visualize the stained sections using a fluorescence microscope. Quantify the number of TUNEL-positive (apoptotic) cells in the neuronal layers of the retina for each treatment condition. A reduction in the number of TUNEL-positive cells in the this compound-treated group indicates a protective effect against apoptosis.

Conclusion

This compound is a highly potent and selective ROCK inhibitor with demonstrated biological activity in cellular and ex vivo models relevant to diabetic retinopathy. Its ability to inhibit ROCK kinase activity, suppress endothelial cell migration, protect retinal neurons from apoptosis, and modulate Müller cell behavior underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The detailed protocols and pathway information provided in this guide are intended to facilitate further investigation into the multifaceted biological effects of this compound.

References

CAY10746: A Potent Rho Kinase Inhibitor for the Management of Diabetic Retinopathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic retinopathy (DR) remains a leading cause of vision loss globally, with a pressing need for novel therapeutic interventions. This technical guide delves into the preclinical evidence and mechanism of action of CAY10746, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has emerged as a promising therapeutic candidate for diabetic retinopathy by targeting the underlying pathological processes of the disease, including neuronal apoptosis, oxidative stress, aberrant vascular proliferation, and endothelial cell migration. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its role within the ROCK signaling pathway.

Introduction to Diabetic Retinopathy and the Role of ROCK Signaling

Diabetic retinopathy is a complex neurovascular complication of diabetes mellitus characterized by progressive damage to the retina.[1] Chronic hyperglycemia initiates a cascade of pathological events, including increased oxidative stress, inflammation, breakdown of the blood-retinal barrier, and neovascularization.[2][3][4] The Rho/ROCK signaling pathway has been identified as a critical mediator in the pathogenesis of diabetic retinopathy.[5]

The Rho family of small GTPases, particularly RhoA, and its downstream effector, ROCK, are integral in regulating a multitude of cellular functions, including cell adhesion, migration, proliferation, and apoptosis.[6] In the diabetic retina, hyperglycemia and various growth factors lead to the overactivation of the Rho/ROCK pathway.[5] This aberrant signaling contributes to endothelial dysfunction, increased vascular permeability, leukostasis, and pathological angiogenesis, all of which are hallmarks of diabetic retinopathy.[5][6] Therefore, inhibition of the ROCK pathway presents a compelling therapeutic strategy to mitigate the progression of this sight-threatening disease.

This compound: A Selective ROCK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both isoforms of Rho kinase, ROCK I and ROCK II.[1][2] Its chemical name is 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide.[2]

Quantitative Data on this compound Activity

The inhibitory activity of this compound against ROCK I and ROCK II has been quantified, showcasing its potent and selective nature. This data is crucial for understanding its therapeutic window and potential for off-target effects.

| Target | IC50 (nM) |

| ROCK I | 14 |

| ROCK II | 3 |

Table 1: Inhibitory concentration (IC50) values of this compound for ROCK I and ROCK II.[2]

Mechanism of Action in Diabetic Retinopathy

This compound exerts its therapeutic effects in diabetic retinopathy by inhibiting the downstream signaling cascade of the Rho/ROCK pathway. This inhibition leads to a multi-faceted approach to tackling the pathology of the disease.

The ROCK Signaling Pathway in Diabetic Retinopathy

The following diagram illustrates the central role of the ROCK signaling pathway in the pathogenesis of diabetic retinopathy and the point of intervention for this compound.

Caption: this compound inhibits the ROCK signaling pathway in diabetic retinopathy.

Preclinical Evidence for the Efficacy of this compound

A seminal study by Zhao et al. (2019) demonstrated the potent activity of this compound (referred to as compound 12j in the publication) in ex vivo models of diabetic retinopathy.[1] The key findings from this research are summarized below.

Neuroprotection in Retinal Neurons

In isolated mouse retinal neurons exposed to high glucose, this compound (1 µM) provided significant protection against oxidative stress and apoptosis-mediated cell death over a 5-day period.[3][4]

Inhibition of Endothelial Cell Migration

This compound, at a concentration of 1 µM, effectively inhibited the migration of human umbilical vein endothelial cells (HUVECs) over 24 and 36 hours.[3][4] This is a crucial finding as endothelial cell migration is a key step in pathological neovascularization.

Regulation of Müller Cell Proliferation

The improper proliferation of Müller cells, a characteristic of reactive gliosis in diabetic retinopathy, was suppressed by this compound (1 µM) in retinal explants cultured in a high-glucose environment for 5 days.[3]

Promotion of Vascular Regression

In the same retinal explant model, this compound (1 µM) promoted the regression of abnormal vascular vessels that had formed in response to the high-glucose microenvironment over a 5-day treatment period.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy in models of diabetic retinopathy.

General Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound in diabetic retinopathy models.

Caption: General workflow for preclinical testing of this compound.

Retinal Neuron Culture and High-Glucose Challenge

Objective: To assess the neuroprotective effects of this compound on retinal neurons under hyperglycemic conditions.

Methodology:

-

Isolation of Retinal Neurons: Primary retinal neurons are isolated from neonatal C57BL/6 mice. The retinal tissue is dissected and enzymatically digested to obtain a single-cell suspension.

-

Cell Culture: Neurons are plated on poly-D-lysine coated culture dishes and maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

-

High-Glucose Challenge: After 3-4 days in culture, the medium is replaced with a high-glucose medium (e.g., 30 mM D-glucose) to mimic diabetic conditions. A normal glucose control (5.5 mM D-glucose) is run in parallel.

-

This compound Treatment: this compound is added to the high-glucose medium at a final concentration of 1 µM. A vehicle control (DMSO) is also included.

-

Incubation: The cells are incubated for 5 days.

-

Endpoint Analysis:

-

Oxidative Stress: Assessed by measuring reactive oxygen species (ROS) levels using a fluorescent probe such as DCFDA.

-

Apoptosis: Quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase-3 activity.

-

Endothelial Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migration of endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a 6-well plate in endothelial growth medium.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing either vehicle (DMSO) or this compound (1 µM).

-

Imaging: The wound area is imaged at 0, 24, and 36 hours using a phase-contrast microscope.

-

Quantification: The width of the wound is measured at multiple points at each time point, and the rate of wound closure is calculated to determine cell migration.

Mouse Retinal Explant Culture

Objective: To study the effects of this compound on Müller cell proliferation and vascular regression in an organotypic model of diabetic retinopathy.

Methodology:

-

Explant Preparation: Eyeballs are enucleated from adult C57BL/6 mice. The retinas are carefully dissected and cut into smaller pieces.

-

Explant Culture: The retinal explants are placed on a culture insert in a 6-well plate containing a serum-free culture medium.

-

High-Glucose Challenge: The explants are cultured in a high-glucose medium (e.g., 30 mM D-glucose) for a period to induce pathological changes. A normal glucose control is run in parallel.

-

This compound Treatment: this compound (1 µM) or vehicle is added to the high-glucose medium.

-

Incubation: The explants are cultured for 5 days.

-

Endpoint Analysis:

-

Müller Cell Proliferation: Assessed by immunohistochemistry for proliferation markers such as Ki67 or BrdU, and co-staining with a Müller cell marker like glutamine synthetase.

-

Vascular Regression: The retinal vasculature is stained with an endothelial cell marker (e.g., isolectin B4), and the vascular area or vessel length is quantified using image analysis software.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for diabetic retinopathy in preclinical models. Its potent and selective inhibition of the ROCK signaling pathway addresses multiple pathological aspects of the disease, including neurodegeneration, inflammation, and neovascularization. The data presented in this guide provides a strong rationale for its continued development. Future research should focus on in vivo studies in animal models of diabetic retinopathy to evaluate its efficacy, safety, and pharmacokinetic profile following local or systemic administration. Furthermore, a deeper investigation into the downstream molecular targets of this compound within the retina will provide a more comprehensive understanding of its mechanism of action and may reveal additional therapeutic benefits. The promising preclinical profile of this compound warrants further investigation and positions it as a compelling candidate for clinical translation in the fight against diabetic vision loss.

References

- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ROCK | DC Chemicals [dcchemicals.com]

CAY10746: A Potent ROCK Inhibitor in the Mitigation of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10746 is a novel and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Emerging research has highlighted its significant potential in counteracting cellular damage induced by oxidative stress, particularly in the context of diabetic retinopathy.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action in mitigating oxidative stress, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: ROCK Inhibition

This compound exerts its effects by potently inhibiting the two isoforms of ROCK, ROCK1 and ROCK2.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, and its overactivation is implicated in the pathogenesis of numerous diseases, including those associated with oxidative stress.[4][5] In conditions of high glucose, such as in diabetic retinopathy, increased oxidative stress can lead to the activation of the Rho/ROCK pathway.[6] This pathway, in turn, can exacerbate oxidative stress, creating a detrimental feedback loop.[4][7]

This compound interrupts this cycle by binding to the ATP-binding site of ROCK, preventing the phosphorylation of its downstream substrates. One of the key substrates of ROCK is Myosin Phosphatase Target Subunit 1 (MYPT1).[5] By inhibiting the phosphorylation of MYPT1, this compound effectively blocks the downstream signaling cascade that contributes to cellular dysfunction and apoptosis under oxidative stress conditions.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of how this compound counteracts high glucose-induced oxidative stress and apoptosis through ROCK inhibition.

Caption: this compound inhibits ROCK, disrupting the high glucose-induced oxidative stress cascade.

Quantitative Data

The efficacy of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) |

| ROCK1 | 14 |

| ROCK2 | 3 |

| PKA | >10,000 |

| LIMK2 | 46 |

| Aurora A | 1,072 |

| Aurora B | 1,239 |

| PKG1α | 517 |

| PKG1β | 660 |

Data sourced from Cayman Chemical product information sheet.[1] This table highlights the high selectivity of this compound for ROCK kinases over a panel of other kinases.

Table 2: In Vitro Efficacy of this compound in a Model of Diabetic Retinopathy

| Assay | Condition | This compound Concentration (µM) | Outcome |

| ROCK Activity (p-MYPT1) | SH-SY5Y cells | 0.1 - 10 | Dose-dependent inhibition of MYPT1 phosphorylation |

| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 | Inhibition of cell migration |

| Neuronal Apoptosis | Isolated mouse retinal neurons (high glucose) | 1 | Protection from apoptosis and oxidative stress |

| Vessel Regression | Mouse retinal explants (high glucose) | 1 | Promotion of vessel regression |

Data summarized from Cayman Chemical product information sheet.[1] These findings demonstrate the protective effects of this compound against high glucose-induced cellular damage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound in the context of oxidative stress.

ROCK Kinase Activity Assay (Inhibition of MYPT1 Phosphorylation)

This assay quantifies the ability of this compound to inhibit ROCK-mediated phosphorylation of its substrate, MYPT1.

Experimental Workflow:

Caption: Workflow for determining ROCK inhibition by this compound via p-MYPT1 analysis.

Methodology:

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in appropriate media until they reach 80-90% confluency.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified period (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1) and total MYPT1. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-MYPT1 to total MYPT1 is calculated to determine the extent of ROCK inhibition.

Endothelial Cell Migration Assay

This assay assesses the effect of this compound on the migration of endothelial cells, a process often dysregulated in diabetic retinopathy.

Experimental Workflow:

Caption: Workflow for the HUVEC scratch wound migration assay with this compound treatment.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to a confluent monolayer in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris and then incubated in media containing this compound (e.g., 1 µM) or a vehicle control.

-

Imaging: The wound area is imaged at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).

-

Analysis: The area of the wound is measured at each time point using image analysis software. The rate of cell migration is determined by the extent of wound closure over time.

In Vitro Model of Diabetic Retinopathy: Retinal Neuron Apoptosis and Oxidative Stress

This model simulates the high-glucose environment of diabetic retinopathy to evaluate the protective effects of this compound on retinal neurons.

Experimental Workflow:

Caption: Workflow for assessing the protective effects of this compound in a high-glucose retinal neuron culture.

Methodology:

-

Primary Cell Isolation: Retinal neurons are isolated from neonatal mice and cultured.

-

High Glucose Challenge: The cultured neurons are exposed to either normal glucose (5 mM) or high glucose (30 mM) media to induce a diabetic-like condition. Mannitol can be used as an osmotic control.

-

Compound Treatment: Cells in the high-glucose condition are co-treated with this compound (e.g., 1 µM) or a vehicle control.

-

Apoptosis Assay (TUNEL): After a set incubation period (e.g., 72 hours), apoptosis is assessed using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation. The number of TUNEL-positive cells is quantified by fluorescence microscopy.

-

Oxidative Stress Measurement (ROS Production): Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a plate reader or flow cytometry.

Conclusion

This compound is a potent and selective ROCK inhibitor with demonstrated efficacy in mitigating oxidative stress and apoptosis in a preclinical model of diabetic retinopathy. Its clear mechanism of action and protective effects in vitro make it a promising candidate for further investigation in the development of novel therapeutics for diseases driven by oxidative stress. The experimental protocols detailed in this guide provide a framework for researchers to further explore the potential of this compound and other ROCK inhibitors in their respective fields of study.

References

- 1. RhoA/ROCK-1 Signaling Pathway and Oxidative Stress in Coronary Artery Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ahajournals.org [ahajournals.org]

- 5. The Rho kinase signaling pathway participates in tubular mitochondrial oxidative injury and apoptosis in uric acid nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Models of Diabetes: Focus on Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

In-depth Technical Guide: The Role of CAY10746 in Apoptosis Inhibition

Notice: Despite a comprehensive search for the compound "CAY10746" in the context of apoptosis inhibition, no specific information, quantitative data, or experimental protocols related to this molecule were found in the available scientific literature.

Therefore, this guide will provide a broader, in-depth overview of the core concepts of apoptosis, its key signaling pathways, and the general mechanisms by which apoptosis can be inhibited, which is the context in which a compound like this compound would be studied. We will also present standardized experimental protocols used to assess apoptosis and visualize the relevant signaling pathways as requested. This will serve as a foundational resource for researchers and drug development professionals interested in the field of apoptosis modulation.

Introduction to Apoptosis

Apoptosis, or programmed cell death, is a fundamental and highly regulated physiological process essential for the normal development and homeostasis of multicellular organisms.[1][2] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation, ultimately leading to the formation of apoptotic bodies that are cleared by phagocytes without inducing an inflammatory response.[3][4]

Dysregulation of apoptosis is a hallmark of many diseases.[1][5] Insufficient apoptosis can lead to the development of cancer and autoimmune diseases, while excessive apoptosis is implicated in neurodegenerative disorders and ischemic injury.[5] Consequently, the modulation of apoptotic pathways is a significant area of interest for therapeutic intervention.

Key Signaling Pathways in Apoptosis

There are two primary pathways that can initiate apoptosis: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of apoptosis.[2][5][6]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[2] These signals lead to the activation of the pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP).[1][7] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[2][5][6] Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[5]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g., Fas, TNFR1) on the cell surface.[1][5] This ligand-receptor binding triggers the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the death-inducing signaling complex (DISC).[5] Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream executioner caspases.

Mechanisms of Apoptosis Inhibition

Inhibition of apoptosis can occur at various points within these signaling cascades and is a key mechanism for cell survival and also a target for therapeutic intervention.

Table 1: Key Molecular Targets for Apoptosis Inhibition

| Target Protein Family | Mechanism of Inhibition | Examples of Inhibitors |

| Bcl-2 Family | Sequestration of pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak), preventing MOMP. | Bcl-2, Bcl-xL, Mcl-1 |

| IAP Family | Direct binding and inhibition of caspases (e.g., caspase-3, -7, -9). | XIAP, cIAP1, cIAP2 |

| FLIP | Competes with pro-caspase-8 for binding to FADD, preventing its activation in the DISC. | c-FLIP |

| Growth Factor Signaling | Activation of pro-survival pathways (e.g., PI3K/Akt) that phosphorylate and inactivate pro-apoptotic proteins. | Akt, p90RSK |

Experimental Protocols for Assessing Apoptosis

A variety of methods are available to detect and quantify apoptosis in a research setting. The choice of assay depends on the specific question being addressed and the experimental model.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[8][9]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[4][9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[9]

-

Methodology:

-

Induce apoptosis in the cell line of interest using the desired treatment.

-

Harvest cells and wash with cold 1X PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate at room temperature in the dark for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Caspase Activity Assays

These assays measure the activity of key executioner caspases, such as caspase-3 and -7.

-

Principle: These assays utilize a specific peptide substrate for the caspase of interest that is conjugated to a fluorophore or a chromophore. Upon cleavage by the active caspase, the reporter molecule is released, and the resulting signal can be quantified.

-

Methodology:

-

Lyse the treated and control cells to release intracellular contents.

-

Add the caspase substrate to the cell lysates.

-

Incubate to allow for the enzymatic reaction to occur.

-

Measure the fluorescence or absorbance using a plate reader.

-

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to assess the levels and cleavage status of key proteins in the apoptotic pathways.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.

-

Key Proteins to Analyze:

-

Caspases: Detection of cleaved (active) forms of caspase-3, -8, and -9.

-

PARP: Cleavage of PARP by executioner caspases is a hallmark of apoptosis.

-

Bcl-2 Family: Changes in the expression levels of pro- and anti-apoptotic members.

-

Cytochrome c: Detection of cytochrome c in the cytosolic fraction.

-

Conclusion

While specific data on this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for investigating the potential role of any novel compound in the inhibition of apoptosis. A thorough understanding of the intricate signaling pathways and the appropriate experimental techniques is crucial for researchers and drug development professionals working to harness the therapeutic potential of modulating programmed cell death. Future research on novel inhibitors will likely continue to focus on targeting key nodes within the intrinsic and extrinsic apoptotic pathways to develop more effective treatments for a range of human diseases.

References

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 7. mdpi.com [mdpi.com]

- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

CAY10746: A Potent and Selective Rho-Associated Kinase (ROCK) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CAY10746. It is important to note that this compound is a potent and selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2), and not a USP7 deubiquitinase inhibitor. This guide will focus on its established role as a ROCK inhibitor.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the 4H-chromen-4-one derivative class. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide[1] |

| Molecular Formula | C₂₆H₂₃N₃O₅[1] |

| Molecular Weight | 457.5 g/mol [1] |

| CAS Number | 2247240-76-0[1] |

| SMILES String | CN(C)C1=CC=C(C(NC2=CC=CC(NC(COC3=CC(OC=CC4=O)=C4C=C3)=O)=C2)=O)C=C1[1] |

| Appearance | Crystalline solid[1] |

| Purity | ≥95%[1] |

| Solubility | Soluble in DMSO[1] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of Rho-associated kinases, ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][3] Overactivation of this pathway is implicated in various pathological conditions, including cancer metastasis, hypertension, and glaucoma.[2]

This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular function.

Kinase Inhibitory Profile

The inhibitory activity of this compound against ROCK kinases is summarized in the table below.

| Target | IC₅₀ Value |

| ROCK1 | 14 nM[1][4][5][6] |

| ROCK2 | 3 nM[1][4][5][6] |

This compound demonstrates high selectivity for ROCK kinases. In a panel of 394 human protein kinases, it showed IC₅₀ values greater than 10,000 nM for 387 of them.[1] However, it does exhibit some off-target activity against LIM kinase 2 (LIMK2), Aurora A, Aurora B, and cGMP-dependent protein kinases (PKG1α and PKG1β) with IC₅₀ values of 46, 1,072, 1,239, 517, and 660 nM, respectively.[1]

Cellular Effects

-

Inhibition of MYPT1 Phosphorylation: this compound has been shown to inhibit the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct substrate of ROCK, in SH-SY5Y cells at concentrations ranging from 0.1 to 10 µM.[5]

-

Inhibition of Endothelial Cell Migration: At a concentration of 1 µM, this compound effectively inhibits the migration of human umbilical vein endothelial cells (HUVECs).[1][5]

-

Neuroprotection in Retinal Neurons: In an in vitro model of diabetic retinopathy, this compound (1 µM) protects isolated mouse retinal neurons from apoptosis and oxidative stress induced by high glucose.[1][5] It also promotes the regression of high glucose-induced vessel formation in mouse retinal explants.[1][5]

Signaling Pathway

The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates to regulate cellular processes. The diagram below illustrates the key components of the ROCK signaling pathway and the point of inhibition by this compound.

Experimental Protocols